5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one
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Overview
Description
5-Methyl-4H-furo2,3-bbenzopyran-4-one is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by a fused furan and benzopyran ring system, with a methyl group attached at the 5-position. It is known for its diverse biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4H-furo2,3-bbenzopyran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with furfural in the presence of a base such as sodium hydroxide can lead to the formation of the desired compound .
Industrial Production Methods: Industrial production of 5-Methyl-4H-furo2,3-bbenzopyran-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4H-furo2,3-bbenzopyran-4-one undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form corresponding quinones.
- Reduction: Reduction reactions can convert the compound into dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule .
- Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
- Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
5-Methyl-4H-furo2,3-bbenzopyran-4-one has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis .
- Biology: The compound exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
- Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and inflammatory disorders .
- Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Methyl-4H-furo2,3-bbenzopyran-4-one involves its interaction with specific molecular targets and pathways:
- Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in various biological processes .
- Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in insulin signaling .
Comparison with Similar Compounds
Similar Compounds::
- Coumarin (1,2-benzopyrone): A related compound with a similar benzopyran structure but without the furan ring .
- Chromone (1-benzopyran-4-one): Another similar compound with a benzopyran structure but lacking the furan ring and methyl group .
Uniqueness: 5-Methyl-4H-furo2,3-bbenzopyran-4-one is unique due to its fused furan and benzopyran ring system, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position further differentiates it from other benzopyran derivatives .
Properties
CAS No. |
64190-57-4 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
5-methylfuro[2,3-b]chromen-4-one |
InChI |
InChI=1S/C12H8O3/c1-7-3-2-4-9-10(7)11(13)8-5-6-14-12(8)15-9/h2-6H,1H3 |
InChI Key |
KBNUSDIWDFUIEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(C2=O)C=CO3 |
Origin of Product |
United States |
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